2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the incorporation of the azetidinone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
- methyl 2-ethoxy-1-{[2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Uniqueness
What sets 2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-18-16(20-25-11)14-3-2-9-22(14)17(24)19-12-4-6-13(7-5-12)21-10-8-15(21)23/h4-7,14H,2-3,8-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBFAMRYDZTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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